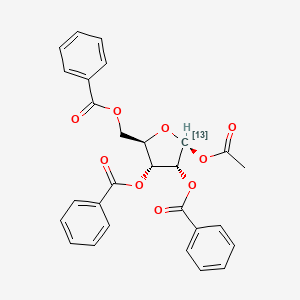

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C28H24O9 |

|---|---|

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(513C)oxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i28+1 |

InChI-Schlüssel |

GCZABPLTDYVJMP-IUEDBPNLSA-N |

Isomerische SMILES |

CC(=O)O[13C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Definitive Guide to the ¹³C Structure Elucidation of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside

Foreword: Decoding the Architecture of a Crucial Synthetic Intermediate

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside stands as a cornerstone in the synthesis of a myriad of biologically significant nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1][2] The precise stereochemistry and connectivity of this fully protected ribofuranose derivative are paramount to its utility, dictating the stereochemical outcome of subsequent glycosylation reactions.[3] An unambiguous assignment of its carbon skeleton is therefore not merely an academic exercise but a critical quality control parameter in drug discovery and development. This guide provides an in-depth, technically-focused walkthrough of the complete ¹³C nuclear magnetic resonance (NMR) structure elucidation of this molecule, grounded in the principles of modern spectroscopic techniques. We will move beyond a simple recitation of data to a causal explanation of the experimental strategy and data interpretation, empowering researchers to apply these principles to their own work.

The Strategic Imperative: Why a Multi-dimensional NMR Approach is Essential

The structural complexity of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside, with its furanose core and multiple bulky protecting groups, presents a significant challenge for simple one-dimensional (1D) NMR analysis. While ¹H NMR provides initial insights, severe signal overlap in the proton spectrum is common for such carbohydrate derivatives.[4] ¹³C NMR offers a much wider chemical shift dispersion, reducing the likelihood of signal overlap.[5] However, a 1D ¹³C spectrum alone only tells us the number of unique carbon environments and their approximate electronic surroundings; it does not reveal the connectivity.

To build the molecule's carbon framework piece by piece, a suite of two-dimensional (2D) NMR experiments is required. This guide will focus on a logical workflow employing:

-

¹H NMR: To identify all proton signals and their multiplicities.

-

¹³C NMR: To identify all unique carbon signals.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To establish direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (typically 2-3 bond) correlations between protons and carbons, which is the key to connecting the molecular fragments.[5][6]

This multi-pronged approach creates a self-validating system where data from each experiment corroborates the others, ensuring a high degree of confidence in the final structure assignment.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final structural elucidation is fundamentally dependent on the quality of the acquired NMR data. The following protocol outlines the key steps for obtaining high-resolution spectra suitable for detailed analysis.

Sample Preparation

-

Compound Purity: Ensure the 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside sample is of high purity (≥98% as determined by HPLC or ¹H NMR) to avoid signals from impurities complicating the spectra.[6]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice as the compound is highly soluble, and the solvent signals (a triplet at ~77 ppm in the ¹³C spectrum) are well-characterized and do not typically interfere with signals of interest.[7]

-

Concentration: Dissolve approximately 15-20 mg of the compound in 0.5-0.6 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for ¹³C and 2D experiments within a reasonable acquisition time.

NMR Spectrometer and Parameters

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity.

| Experiment | Key Parameters | Purpose |

| ¹H NMR | Spectral Width: 0-10 ppm, 32 scans, 1s relaxation delay | To identify all proton signals and their integrations. |

| ¹³C NMR | Spectral Width: 0-200 ppm, 1024 scans, 2s relaxation delay | To identify all carbon signals, including quaternary carbons. |

| DEPT-135 | Standard pulse program | To differentiate CH/CH₃ (positive phase) from CH₂ (negative phase). |

| HSQC | Optimized for ¹J_CH ≈ 145 Hz | To correlate each proton with its directly attached carbon. |

| HMBC | Optimized for long-range coupling (ⁿJ_CH) of 8 Hz | To identify 2- and 3-bond correlations between protons and carbons. |

Data Analysis and Structure Elucidation: A Step-by-Step Interpretation

The structure elucidation is a puzzle where each NMR experiment provides a set of pieces. We will assemble them in a logical sequence.

Step 1: Foundational Analysis of 1D Spectra (¹H and ¹³C)

The first step is to analyze the 1D spectra to account for all expected atoms. The molecule (C₂₈H₂₄O₉) has distinct regions we anticipate in the spectra: the ribofuranose core, the acetyl group, and the three benzoyl groups.

¹H NMR Spectrum: The ¹H NMR spectrum provides the starting point for our analysis. Based on data from established sources, the proton signals are assigned as follows.[8]

-

Aromatic Protons (Benzoyl): Multiple signals between δ 7.3-8.1 ppm (15H total).

-

Ribose Protons:

-

H-1': δ 6.44 ppm (singlet) - The anomeric proton, its singlet nature in the β-anomer is characteristic due to the ~90° dihedral angle with H-2', resulting in a near-zero coupling constant.

-

H-2': δ 5.92 ppm

-

H-3': δ 5.80 ppm

-

H-4': δ 4.79 ppm

-

H-5'a, H-5'b: δ 4.52 ppm

-

-

Acetyl Protons:

-

CH₃: δ 2.00 ppm (singlet, 3H)

-

¹³C NMR Spectrum & DEPT-135: The proton-decoupled ¹³C NMR spectrum will show all 28 carbons. The DEPT-135 experiment is crucial for distinguishing carbon types. The predicted chemical shifts are based on analogous structures and general principles.[7][9]

| Predicted δ (ppm) | Carbon Type (DEPT) | Assignment | Justification |

| ~170.0 | C (Quaternary) | C=O (Acetyl) | Carbonyl carbon of an acetate ester. |

| ~166.2 | C (Quaternary) | C=O (Benzoyl at C-5') | Carbonyl carbon of a benzoate ester. |

| ~165.5 | C (Quaternary) | C=O (Benzoyl at C-2') | Carbonyl carbon of a benzoate ester. |

| ~165.1 | C (Quaternary) | C=O (Benzoyl at C-3') | Carbonyl carbon of a benzoate ester. |

| ~133-128 | CH | Aromatic CH | Phenyl group carbons. |

| ~129.5 | C (Quaternary) | Aromatic C (ipso) | Benzoyl carbons attached to the carbonyl. |

| ~98.5 | CH (Positive) | C-1' | Anomeric carbon, highly deshielded by two oxygen atoms. |

| ~80.5 | CH (Positive) | C-4' | Furanose ring carbon attached to the exocyclic CH₂ group. |

| ~74.5 | CH (Positive) | C-2' | Furanose ring carbon deshielded by the benzoyl group. |

| ~71.5 | CH (Positive) | C-3' | Furanose ring carbon deshielded by the benzoyl group. |

| ~63.5 | CH₂ (Negative) | C-5' | Exocyclic methylene carbon. |

| ~20.8 | CH₃ (Positive) | CH₃ (Acetyl) | Methyl carbon of the acetyl group. |

Step 2: Connecting Protons to Carbons (HSQC)

The HSQC spectrum is the bridge between the ¹H and ¹³C assignments. It shows direct, one-bond correlations. Each cross-peak connects a proton signal on the F2 (¹H) axis to its corresponding carbon signal on the F1 (¹³C) axis.

The workflow is straightforward: trace a vertical line from each assigned proton in the ribose and acetyl regions to its HSQC cross-peak, then a horizontal line to the ¹³C axis to confirm the carbon assignment.

Caption: HSQC workflow correlating protons to their directly attached carbons.

This experiment confirms the assignments for all protonated carbons (C-1', C-2', C-3', C-4', C-5', and the acetyl CH₃). The carbonyl and ipso-aromatic carbons will be absent from the HSQC spectrum as they have no attached protons.

Step 3: Assembling the Molecular Skeleton (HMBC)

The HMBC experiment is the most powerful tool for elucidating the final structure, as it reveals connections between atoms separated by two or three bonds. This allows us to link the different spin systems together and definitively place the protecting groups.

Key Expected HMBC Correlations:

-

Connecting the Acetyl Group: The methyl protons of the acetyl group (δ 2.00) should show a strong correlation to the acetyl carbonyl carbon (~δ 170.0). Crucially, they should also show a three-bond correlation to the anomeric carbon, C-1' (δ 98.5). This unambiguously confirms the placement of the acetyl group at the anomeric position.

-

Walking Along the Ribose Backbone:

-

The anomeric proton H-1' (δ 6.44) will show correlations to C-2' (~δ 74.5) and C-4' (~δ 80.5) through the ring oxygen.

-

H-2' (δ 5.92) will correlate to C-1' (δ 98.5) and C-3' (~δ 71.5).

-

H-3' (δ 5.80) will correlate to C-2' (~δ 74.5) and C-4' (~δ 80.5).

-

H-4' (δ 4.79) will correlate to C-3' (~δ 71.5), C-5' (~δ 63.5), and C-1' (δ 98.5).

-

-

Placing the Benzoyl Groups:

-

At C-2': The H-2' proton (δ 5.92) will show a three-bond correlation to the carbonyl carbon of its attached benzoyl group (~δ 165.5).

-

At C-3': The H-3' proton (δ 5.80) will show a three-bond correlation to the carbonyl carbon of its attached benzoyl group (~δ 165.1).

-

At C-5': The H-5' protons (δ 4.52) will show a three-bond correlation to the carbonyl carbon of their attached benzoyl group (~δ 166.2).

-

These correlations create an interlocking web of evidence that confirms the entire covalent structure.

Caption: Key HMBC correlations for assembling the complete structure.

Conclusion: A Validated and Unambiguous Structural Assignment

By systematically applying a suite of 1D and 2D NMR experiments, we have moved from a collection of uncorrelated signals to a fully assigned and validated molecular structure. The HSQC experiment provided direct C-H attachments, while the crucial HMBC experiment allowed for the assembly of these fragments into the complete ribofuranose skeleton and the unambiguous placement of all four protecting groups. This rigorous, evidence-based approach exemplifies the power of modern NMR spectroscopy in providing definitive structural information, a cornerstone of chemical research and drug development.

References

- Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). National Center for Biotechnology Information.

- El-Gazzar, A. A., et al. (2019). Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity. Scientific Research Publishing.

- Primary Structure of Glycans by NMR Spectroscopy. (n.d.). National Center for Biotechnology Information.

- Nuclear magnetic resonance spectroscopy of carbohydrates. (2023, December 26). In Wikipedia.

- Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (n.d.). National Center for Biotechnology Information.

- Synthesis of New Organoselenium Compounds Containing Nucleosides as Antioxidant. (n.d.). Semantic Scholar.

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (2023, April 29). In Wikipedia.

- 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem.

- Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.). Semantic Scholar.

- The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. (n.d.). National Center for Biotechnology Information.

- 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). YouTube.

- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2020, October 8). MDPI.

- Supporting Information. (n.d.). ScienceOpen. Retrieved January 7, 2026, from [https://www.scienceopen.com/document_file/359e973a-96f3-4a1b-944a-569302c321d3/ الصيغة النهائية/Supporting_Information.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMBC: Significance and symbolism [wisdomlib.org]

- 5. youtube.com [youtube.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. mdpi.com [mdpi.com]

- 8. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C: Synthesis, Characterization, and Application in Advanced Research

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C, a critical tool for researchers, scientists, and drug development professionals. This isotopically labeled derivative of the widely used ribofuranose precursor offers unparalleled precision in a variety of advanced applications, from elucidating complex metabolic pathways to serving as a robust internal standard in quantitative analyses. This guide will delve into its synthesis, detailed analytical characterization, and practical applications, offering field-proven insights to maximize its utility in your research endeavors.

Introduction: The Significance of Isotopic Labeling in Nucleoside Chemistry

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside is a cornerstone intermediate in the synthesis of a myriad of nucleoside and nucleotide analogs, which are fundamental to the development of antiviral and anticancer therapeutics.[1] The introduction of a stable isotope, such as Carbon-13 (¹³C), into this molecule elevates its utility from a synthetic building block to a powerful analytical probe. The ¹³C label provides a distinct mass signature and a unique nuclear magnetic resonance (NMR) handle, enabling researchers to trace the metabolic fate of the ribose moiety and to achieve highly accurate quantification in complex biological matrices.[2]

The strategic placement of the ¹³C label within the ribofuranose ring allows for the precise tracking of this structural unit in metabolic flux analysis (MFA), providing critical insights into cellular metabolism.[3] Furthermore, its use as an internal standard in mass spectrometry (MS) based quantification is invaluable for correcting matrix effects and improving the accuracy of analytical methods.[2]

Physicochemical Properties

The physical and chemical properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C are largely comparable to its unlabeled counterpart, with the primary difference being its molecular weight.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₂₇¹³CH₂₄O₉ (for a single ¹³C label) | |

| Molecular Weight | ~505.49 g/mol (for a single ¹³C label) | [4] |

| Melting Point | 130-132 °C | [5] |

| Optical Rotation | [α]²⁰/D +43.0° (c=1, in chloroform) | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | [6] |

Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C

The synthesis of the ¹³C-labeled title compound involves the initial preparation of ¹³C-labeled D-ribose, followed by a series of protection and acetylation steps. The following is a representative, multi-step protocol based on established chemical and enzymatic methods for isotopic labeling and carbohydrate chemistry.[7][8][9]

Conceptual Synthetic Workflow

Caption: Synthetic pathway for 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C.

Step-by-Step Experimental Protocol

Step 1: Synthesis of ¹³C-Labeled D-Ribose

The synthesis of ¹³C-labeled D-ribose can be achieved through various chemi-enzymatic methods.[7][8] A common approach involves the use of ¹³C-labeled glucose as a starting material and employing enzymes such as glucose isomerase to convert it to ¹³C-labeled fructose, followed by further enzymatic or chemical transformations to yield ¹³C-labeled D-ribose. The specific position(s) of the ¹³C label will depend on the starting material and the synthetic route chosen.

Step 2: Glycosidation of ¹³C-Labeled D-Ribose

-

To a solution of ¹³C-labeled D-ribose in methanol at 0-5°C, add a catalytic amount of a strong acid (e.g., HCl generated in situ from thionyl chloride).

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium carbonate) and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl ribofuranoside.

Step 3: Benzoylation

-

Dissolve the crude methyl ribofuranoside in a mixture of pyridine and a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tri-O-benzoyl derivative.

Step 4: Acetylation

-

Dissolve the tri-O-benzoyl derivative in a mixture of acetic anhydride and glacial acetic acid.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to afford 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C as a white solid.

Analytical Characterization

The incorporation of the ¹³C label introduces distinct and predictable changes in the NMR and mass spectra of the molecule, which are crucial for its identification and for tracing its fate in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of the ¹³C-labeled compound will be very similar to that of the unlabeled analog.[10] However, protons directly attached to or in close proximity to the ¹³C-labeled carbon will exhibit additional splitting due to ¹H-¹³C coupling. The magnitude of these coupling constants provides valuable structural information.[11][12]

Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 | ~6.44 | d |

| H-2 | ~5.92 | t |

| H-3 | ~5.80 | t |

| H-4 | ~4.79 | m |

| H-5, H-5' | ~4.52 | m |

| Acetyl CH₃ | ~2.00 | s |

| Benzoyl Ar-H | 7.3-8.1 | m |

Note: The exact chemical shifts and multiplicities may vary slightly. Protons near the ¹³C label will show additional splitting.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is the most direct method to confirm the position and enrichment of the ¹³C label. The signal corresponding to the labeled carbon will be significantly enhanced. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| C=O (Benzoyl) | ~165-166 |

| C=O (Acetyl) | ~169 |

| Aromatic C | ~128-134 |

| C-1 | ~98 |

| C-4 | ~79 |

| C-2 | ~74 |

| C-3 | ~71 |

| C-5 | ~63 |

| Acetyl CH₃ | ~21 |

Note: The signal for the ¹³C labeled carbon will be a strong singlet (if fully enriched and decoupled) or a doublet if coupled to an adjacent ¹³C in a doubly labeled molecule.[13]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the incorporation of the ¹³C label. The molecular ion peak will be shifted by approximately 1.00335 Da for each incorporated ¹³C atom compared to the unlabeled compound.

Expected High-Resolution Mass:

-

Unlabeled (C₂₈H₂₄O₉): Calculated [M+Na]⁺ = 527.1267

-

Singly ¹³C Labeled (C₂₇¹³CH₂₄O₉): Calculated [M+Na]⁺ = 528.1301

The fragmentation pattern in tandem MS (MS/MS) will also be informative. Characteristic fragments will show a corresponding mass shift if they retain the ¹³C label.

Applications in Research and Drug Development

The unique properties of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C make it an invaluable tool in several key research areas.

Metabolic Flux Analysis (MFA)

Causality: By introducing a ¹³C-labeled precursor like this ribofuranose derivative into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways.[14][15][16] This allows for the quantitative determination of metabolic fluxes, providing a detailed snapshot of cellular metabolism under different conditions. This is particularly crucial in cancer research and inborn errors of metabolism.

Experimental Workflow:

Caption: Workflow for a ¹³C-based metabolic flux analysis experiment.

Protocol: Tracing Ribose Metabolism in Cancer Cells

-

Cell Culture: Culture cancer cells in a medium containing 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C as the primary or supplementary carbon source.

-

Incubation: Allow the cells to grow for a defined period to ensure the incorporation of the ¹³C label into various metabolites.

-

Metabolite Extraction: Harvest the cells and perform a rapid quenching and extraction of intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using high-resolution LC-MS/MS to identify and quantify the mass isotopologues of key metabolites in pathways such as glycolysis, the pentose phosphate pathway, and nucleotide synthesis.

-

Data Analysis: Determine the mass isotopologue distribution for each metabolite and use this data in conjunction with metabolic modeling software to calculate the fluxes through the relevant pathways.

Internal Standard for Quantitative Analysis

Causality: The co-elution of the ¹³C-labeled internal standard with the unlabeled analyte in chromatographic separations and its distinct mass in MS detection allows for the precise correction of variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[2] This leads to significantly more accurate and reliable quantification of the target analyte.

Experimental Workflow:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 10. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR spectrum [chemicalbook.com]

- 11. Long range 13C–1H coupling in carbohydrates by selective 2D heteronuclear J-resolved n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C metabolic fate

An In-Depth Technical Guide to the Metabolic Fate of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is a pivotal intermediate in the synthesis of a wide array of nucleoside analogues used in antiviral and anticancer therapies.[1][2][3] Understanding the metabolic fate of this precursor molecule is critical for predicting the bioavailability, efficacy, and potential toxicity of the final active pharmaceutical ingredients. This guide provides a comprehensive technical overview of the predicted metabolic pathway of ¹³C-labeled 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside, detailing the enzymatic processes involved in its biotransformation and the subsequent journey of the ¹³C-labeled ribose core through central metabolic pathways. We present detailed experimental protocols for tracing its metabolism, analytical strategies for metabolite identification, and frameworks for data interpretation, offering a complete roadmap for researchers in the field.

Introduction: The Significance of a Protected Ribose

The strategic use of protecting groups is a cornerstone of modern medicinal chemistry. In the synthesis of nucleoside analogues, protecting the hydroxyl groups of the ribose sugar is essential to direct the regioselective formation of the N-glycosidic bond.[3] 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside (ATBR) serves this purpose admirably; its acetyl and benzoyl groups offer stability during synthesis while being metabolically labile, designed for removal within the biological milieu.[4]

When this molecule is employed as a prodrug or is present as a synthetic precursor in a final formulation, its journey through the body begins not with pharmacological action, but with metabolic activation—the stripping of these protective groups. By labeling the ribose core with a stable isotope like Carbon-13 (¹³C), we can meticulously track its path, from the initial deprotection events to the incorporation of the ribose into endogenous metabolic pools.[5] This guide elucidates this journey, providing the scientific rationale and experimental blueprint for its investigation.

Predicted Metabolic Pathway

The metabolism of ATBR-¹³C is anticipated to be a two-stage process:

-

Phase I Metabolism: Rapid enzymatic hydrolysis of the four ester linkages to release the ¹³C-D-ribose core.

-

Intermediary Metabolism: Entry of ¹³C-D-ribose into central carbon metabolism, primarily the Pentose Phosphate Pathway (PPP).

Phase I: The Role of Esterases in Deprotection

The human body is rich in a diverse family of hydrolytic enzymes known as esterases, which are responsible for the metabolism of approximately 10% of all therapeutic drugs.[6][7] These enzymes, predominantly carboxylesterases (CES) found in the liver, plasma, intestine, and other tissues, are the primary catalysts for the deprotection of ATBR.[8][9]

The hydrolysis is expected to occur in a stepwise manner, influenced by the steric hindrance and chemical nature of the protecting groups.

-

Step 1: Deacetylation: The 1-O-acetyl group is generally more susceptible to hydrolysis than the more sterically bulky benzoyl groups.[10] Plasma and hepatic esterases are expected to rapidly cleave this bond, yielding 2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

-

Step 2: Debenzoylation: Subsequent hydrolysis of the three benzoyl groups at the C2, C3, and C5 positions will release benzoic acid and the free ¹³C-D-ribofuranose. While various esterases can perform this function, the process may be slower than deacetylation.[11][12] The bulky nature of benzoate esters can make them more demanding substrates for some hydrolases.[11]

This enzymatic cascade effectively "unmasks" the ribose core, releasing it for further metabolic processing.

Caption: Predicted Phase I metabolic cascade of ATBR-¹³C.

Intermediary Metabolism: Fate of the ¹³C-D-Ribose Core

Once liberated, ¹³C-D-ribose enters the cell, likely via glucose and other sugar transporters, and is immediately trapped by phosphorylation.

-

The Gateway: Ribokinase: The enzyme ribokinase (RK) catalyzes the crucial first step of ribose metabolism: the ATP-dependent phosphorylation of ribose at the 5'-hydroxyl position to form D-ribose-5-phosphate-¹³C.[13][14][15][16] This reaction consumes one molecule of ATP and ensures that the ribose molecule is retained within the cell for further use.[13]

-

Entry into the Pentose Phosphate Pathway (PPP): D-ribose-5-phosphate-¹³C is a central intermediate of the PPP.[17] From here, the ¹³C label can be distributed throughout a vast metabolic network:

-

Nucleotide Synthesis: Ribose-5-phosphate is the direct precursor for phosphoribosyl pyrophosphate (PRPP), the activated form of ribose used in the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis. Tracing the ¹³C label into DNA and RNA is a key indicator of proliferative activity.

-

Glycolysis and TCA Cycle: Through the non-oxidative branch of the PPP, ribose-5-phosphate can be converted into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. This allows the ¹³C atoms from ribose to enter glycolysis, the TCA cycle, and subsequently be incorporated into amino acids, fatty acids, and other macromolecules.[18]

-

Caption: Metabolic fate of the ¹³C-D-Ribose core.

Experimental Methodologies for Metabolic Fate Determination

A multi-platform approach is essential to fully characterize the metabolic fate of ATBR-¹³C, combining in vitro systems to dissect mechanism and in vivo models for systemic context.

In Vitro Models: Mechanistic Insights

In vitro systems are indispensable for identifying the specific enzymes and tissues responsible for ATBR metabolism.

Protocol 1: Stability in Biological Matrices

-

Objective: To determine the rate of hydrolysis in plasma, liver microsomes, and intestinal S9 fractions. This identifies the primary sites of metabolism.[8]

-

Methodology:

-

Prepare solutions of ATBR-¹³C in buffer.

-

Incubate ATBR-¹³C (e.g., 1-10 µM) with human plasma, liver microsomes (supplemented with NADPH for Phase I and UDPGA for Phase II controls), and intestinal S9 fractions at 37°C.

-

Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound and the appearance of key metabolites (e.g., 2,3,5-tri-O-benzoyl-ribofuranose-¹³C).

-

In Vivo Models: Systemic Pharmacokinetics and Metabolism

Animal models, typically rodents, are used to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol 2: Rodent Pharmacokinetic and Metabolite Profiling Study

-

Objective: To characterize the in vivo PK profile and identify major circulating and excreted metabolites.

-

Methodology:

-

Dosing: Administer ATBR-¹³C to a cohort of mice or rats via oral gavage (PO) and intravenous (IV) injection.[19] The IV route provides a baseline for 100% bioavailability.

-

Sample Collection:

-

Blood: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Separate plasma immediately.

-

Urine/Feces: House animals in metabolic cages to collect urine and feces for 24-48 hours.

-

Tissues: At the terminal time point, collect key tissues (liver, kidney, intestine, tumor if applicable) and snap-freeze in liquid nitrogen.[20]

-

-

Sample Processing:

-

Plasma and urine are subjected to protein precipitation as described in Protocol 1.

-

Tissues are homogenized in a cold solvent, followed by extraction of metabolites.[19]

-

-

Analysis:

-

LC-MS/MS: Analyze processed samples to quantify ATBR-¹³C and its direct metabolites. This provides pharmacokinetic parameters (T½, Cmax, AUC).

-

LC-HRMS / GC-MS: Use high-resolution mass spectrometry or GC-MS to analyze samples for ¹³C-label incorporation into downstream metabolites (e.g., lactate, citrate, alanine). This reveals the distribution of the ¹³C-ribose core.[18]

-

-

Analytical Platforms: The Key to Isotope Tracing

Stable isotope tracing is critically dependent on analytical techniques that can differentiate and quantify isotopologues.

-

Mass Spectrometry (MS): The workhorse of metabolic tracing.[20] It measures the mass-to-charge ratio of ions, allowing for the detection of mass shifts caused by the ¹³C label.

-

LC-MS/MS: Ideal for quantifying the parent drug and its immediate, expected metabolites with high sensitivity and specificity.

-

LC-HRMS (e.g., Q-TOF, Orbitrap): Provides high mass accuracy, enabling the identification of unknown metabolites and the determination of isotopic enrichment patterns in a complex biological matrix.[19]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the specific position of ¹³C labels within a molecule's carbon skeleton.[21][22] While less sensitive than MS, NMR provides unambiguous structural information and can distinguish between positional isomers (isotopomers), which is crucial for detailed metabolic flux analysis.[21][23]

Data Presentation and Interpretation

Table 1: Predicted Pharmacokinetic Parameters of ATBR-¹³C in Mice

| Parameter | Intravenous (IV) | Oral (PO) | Rationale / Interpretation |

|---|---|---|---|

| Tmax | ~5 min | 15 - 30 min | Rapid absorption and metabolism are expected. |

| Cmax | High | Moderate | Indicates potential first-pass metabolism in the gut/liver.[8][24] |

| AUC | High | Moderate-Low | The ratio of PO to IV AUC will determine oral bioavailability. |

| T½ (half-life) | Very Short (<30 min) | Very Short (<30 min) | Rapid clearance due to extensive and fast hydrolysis by esterases.[6] |

| Bioavailability (F%) | N/A | < 50% | Expected high first-pass metabolism by intestinal and hepatic esterases.[24] |

Table 2: Expected Distribution of ¹³C Label in Central Metabolites

| Metabolite | Expected ¹³C Labeling Pattern | Metabolic Pathway Indicated |

|---|---|---|

| Ribose-5-Phosphate | M+5 (all 5 carbons labeled) | Direct phosphorylation of the ribose core.[16] |

| Lactate | M+2, M+3 | Entry into glycolysis via the non-oxidative PPP. |

| Citrate | M+2, M+3, M+4, M+5 | Entry into the TCA cycle.[18] |

| Glutamate / Glutamine | M+2, M+3, M+4, M+5 | Derived from the TCA cycle intermediate α-ketoglutarate. |

| Aspartate | M+2, M+3, M+4 | Derived from the TCA cycle intermediate oxaloacetate. |

| Guanosine Triphosphate (GTP) | M+5 (in ribose moiety) | De novo or salvage pathway nucleotide synthesis. |

Conclusion

The metabolic fate of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-¹³C is a rapid and well-orchestrated sequence of events initiated by ubiquitous esterases. These enzymes efficiently remove the protective acetyl and benzoyl groups, liberating the ¹³C-D-ribose core. This core is then swiftly phosphorylated by ribokinase and integrated into the central carbon metabolism via the pentose phosphate pathway. From this nexus, the ¹³C label is channeled into vital biosynthetic pathways, including nucleotide synthesis and energy metabolism.

For drug development professionals, this metabolic profile has critical implications. The rapid hydrolysis suggests that the intact compound will have a very short systemic half-life, functioning primarily as a prodrug to deliver ribose or a ribose-containing analogue. The efficiency of this delivery and the subsequent metabolic routing of the ribose core can be precisely mapped using the stable isotope tracing methodologies outlined in this guide. A thorough understanding of this metabolic journey is paramount for optimizing drug design, ensuring target engagement, and building a comprehensive safety profile for novel nucleoside-based therapeutics.

References

- Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(3), 241-252. [Link]

- Balfour, J. A., & Faulds, D. (1992). Comparative pharmacokinetics of antiviral nucleoside analogues. Clinical Pharmacokinetics, 22(2), 101-120. [Link]

- Macromolecular Structure and Function. (n.d.). Ribokinase.

- Satoh, T., & Hosokawa, M. (2012). The Emerging Role of Human Esterases. Journal of Health Science, 58(4), 439-451. [Link]

- Cai, W., & Lai, Y. (2020). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1037-1052. [Link]

- Anderson, P. L. (2004). Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. The PRN Notebook, 9(3), 11-17. [Link]

- Park, J., & Gupta, R. S. (2008). Adenosine kinase and ribokinase--the RK family of proteins. Cellular and Molecular Life Sciences, 65(18), 2875-2896. [Link]

- Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Analytical and Bioanalytical Chemistry, 407(1), 271-280. [Link]

- Fan, T. W., et al. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. Bio-protocol, 5(22), e1661. [Link]

- Proteopedia. (2022). Ribokinase. Proteopedia, life in 3D. [Link]

- Larrue, C., et al. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 12(11), 3133. [Link]

- Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]

- Byla, P., & Byla, M. (2020). Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. International Journal of Molecular Sciences, 21(23), 9069. [Link]

- Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics, 10(5), 392-403. [Link]

- Jeffrey, F. M., et al. (2004). Analytical solutions for 13C isotopomer analysis of complex metabolic conditions: substrate oxidation, multiple pyruvate cycles, and gluconeogenesis. Metabolic Engineering, 6(1), 12-24. [Link]

- Wikipedia. (n.d.). Ribokinase. [Link]

- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

- Wikipedia. (n.d.). Ribose. [Link]

- Barry, M., & Back, D. (1999). Pharmacokinetics and potential interactions amongst antiretroviral agents used to treat patients with HIV infection. Clinical Pharmacokinetics, 36(4), 239-254. [Link]

- Wiechert, W., et al. (2001). Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy. Magnetic Resonance in Engineering, 14(2), 103-118. [Link]

- Jung, S. M., et al. (2022). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. Methods in Molecular Biology, 2448, 337-350. [Link]

- Ah-Fong, A. M. V., & Shachar-Hill, Y. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4537-4544. [Link]

- Le, N. P., et al. (2023). NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry, 95(28), 10584-10592. [Link]

- Jang, C., et al. (2018). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Chemical Reviews, 118(17), 7853-7891. [Link]

- Faubert, B., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 16(11), 5078-5097. [Link]

- Wikimedia Commons. (2021). File:1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.png. [Link]

- Livzon Group Changzhou Kony Pharma. (2012). Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

- University of Wisconsin. (n.d.). Protecting Groups. [Link]

- ResearchGate. (n.d.). Enzymatic Removal of Carboxyl Protecting Groups. Part 2. Cleavage of the Benzyl and Methyl Moieties. [Link]

- Waldmann, H., & Sebastian, D. (1994). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. Journal of Organic Chemistry, 59(18), 5343-5347. [Link]

- ResearchGate. (n.d.). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. [Link]

- Wikipedia. (n.d.). Protecting group. [Link]

- Kumar, R., et al. (2012). O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity. Bioorganic & Medicinal Chemistry, 20(23), 6939-6946. [Link]

- National Center for Biotechnology Information. (n.d.). D-Ribofuranose.

- Fisher Scientific. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, 98%. [Link]

- Witte, O. N., et al. (2017). Methods for making and using PET probes. U.S.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Esterase Activities in the Intestine Show Significance in Drug Metabolism | Technology Networks [technologynetworks.com]

- 9. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Adenosine kinase and ribokinase--the RK family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. proteopedia.org [proteopedia.org]

- 16. Ribokinase - Wikipedia [en.wikipedia.org]

- 17. Ribose - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. escholarship.org [escholarship.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Secrets: A Technical Guide to the Biological Activity of ¹³C-Labeled Ribofuranose Derivatives

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules within a cell is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool for tracing the metabolic fate of biomolecules and elucidating complex biological pathways. This in-depth guide focuses on ¹³C-labeled ribofuranose derivatives, central players in nucleic acid synthesis, energy metabolism, and cellular signaling. We will explore their synthesis, their profound applications in metabolic research and drug development, and the analytical techniques used to unlock the information they carry.

The Foundation: Why ¹³C-Labeled Ribofuranose?

Ribofuranose, a five-carbon sugar, is a fundamental component of RNA, ATP, and other essential cofactors. By strategically replacing naturally abundant ¹²C with the stable, non-radioactive isotope ¹³C, we create molecular tracers that are chemically identical to their native counterparts.[1] This chemical identity is crucial, as it ensures that the labeled molecules are processed by cells through the same metabolic pathways, allowing for an authentic representation of in vivo processes.[1] The key advantage of using ¹³C is its distinct nuclear magnetic resonance (NMR) signature and its mass difference, which allows for sensitive detection and quantification by mass spectrometry (MS).[1][2]

The choice to label the ribofuranose moiety provides a direct window into a host of critical cellular processes:

-

Nucleic Acid Metabolism: Tracking the incorporation of ¹³C-labeled ribose into RNA and DNA allows for the study of their synthesis, degradation, and repair dynamics.[1]

-

Energy Metabolism: As the sugar backbone of ATP, labeled ribose can be used to monitor energy production and consumption.

-

Pentose Phosphate Pathway (PPP): The PPP is a major source of NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis.[3] ¹³C-labeled glucose, which is metabolized to ribose, is a powerful tool for quantifying flux through this vital pathway.[3][4][5][6][7]

Synthesis of ¹³C-Labeled Ribofuranose Derivatives

The journey of a ¹³C-labeled ribofuranose derivative begins with its synthesis. Both chemical and enzymatic methods are employed to introduce the ¹³C label at specific positions or uniformly throughout the molecule.

Chemical synthesis offers precise control over the location of the ¹³C label. For instance, a Wittig reaction can be used to introduce a ¹³C label at the 5'-position of a ribose precursor.[8] This site-specific labeling is invaluable for detailed mechanistic studies. Chemo-enzymatic approaches are also gaining traction, offering efficient routes to labeled nucleosides.[9]

Enzymatic synthesis, often leveraging engineered microorganisms, can produce uniformly ¹³C-labeled ribose from a ¹³C-labeled glucose source.[10] This is particularly useful for global metabolic flux analysis where the distribution of the label across all carbons provides a comprehensive picture of metabolic activity.

Diagram: Generalized Synthetic Strategy for Site-Specific ¹³C-Labeling

Caption: A simplified workflow for the chemical synthesis of site-specifically ¹³C-labeled ribofuranose derivatives.

Tracing Metabolic Pathways: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions within a biological system.[2][11][12][13][14] The core principle involves introducing a ¹³C-labeled substrate, such as [U-¹³C]glucose, and tracking the incorporation of the ¹³C isotope into downstream metabolites, including ribose and its derivatives.[2]

Mass spectrometry is then used to measure the mass isotopologue distributions (MIDs) of these metabolites, which reveals the fractional abundance of each isotopologue.[2] By comparing the experimentally measured MIDs to computationally simulated MIDs from a metabolic network model, the intracellular fluxes can be estimated.[2]

Focus: The Pentose Phosphate Pathway (PPP)

The PPP is a prime example of a pathway elucidated by ¹³C-MFA. When cells are fed with specifically labeled glucose, the pattern of ¹³C incorporation into ribose reveals the relative activity of the oxidative and non-oxidative branches of the PPP.[3][5] For example, using [1,2-¹³C₂]glucose allows researchers to distinguish between lactate produced via glycolysis and lactate produced through the PPP.[3] This level of detail is crucial for understanding how cells adapt their metabolism in response to different conditions, such as disease states or drug treatments.[6][7]

Diagram: Tracing ¹³C through the Pentose Phosphate Pathway

Caption: Simplified overview of ¹³C flow from glucose through the Pentose Phosphate Pathway and Glycolysis.

Probing Enzyme Mechanisms and Interactions

Site-specifically ¹³C-labeled ribofuranose derivatives are invaluable tools for studying enzyme mechanisms and biomolecular interactions using NMR spectroscopy.[15] By introducing a ¹³C label at a specific position, researchers can overcome spectral overlap and simplify the analysis of complex biomolecules.[1]

Kinetic Isotope Effects (KIEs)

The rate of an enzymatic reaction can be subtly affected by isotopic substitution. This phenomenon, known as the kinetic isotope effect (KIE), provides powerful insights into the transition state of a reaction.[16][17][18][19] By measuring the KIE for a reaction involving a ¹³C-labeled ribofuranose substrate, one can determine whether a particular carbon atom is involved in bond-breaking or bond-forming events in the rate-limiting step.

Structural Biology of Carbohydrate-Protein Interactions

NMR is a powerful technique for determining the three-dimensional structures of biomolecules in solution. Uniformly ¹³C-labeled carbohydrates, including ribofuranose derivatives, can be used to elucidate the atomic details of their interactions with proteins.[20] This information is critical for understanding biological recognition processes and for the rational design of drugs that target these interactions.

Applications in Drug Development

The insights gained from studying ¹³C-labeled ribofuranose derivatives have direct applications in drug development.[1][21]

-

Target Validation: By understanding the metabolic pathways that are essential for the survival of cancer cells or pathogens, researchers can identify and validate new drug targets. ¹³C-MFA can reveal metabolic vulnerabilities that can be exploited by targeted therapies.

-

Mechanism of Action Studies: ¹³C-labeled compounds can be used to determine how a drug affects specific metabolic pathways. This information is crucial for optimizing drug efficacy and minimizing off-target effects.

-

Pharmacokinetics and Drug Metabolism: By administering a drug labeled with ¹³C, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in the body.[21] This provides valuable information for determining appropriate dosing regimens and identifying potential drug-drug interactions.

Experimental Protocols

General Workflow for a ¹³C-Nucleoside Labeling Experiment

Diagram: Experimental Workflow for ¹³C-Nucleoside Labeling

Caption: A typical experimental workflow for studies involving ¹³C-labeled nucleosides.

Sample Preparation and Analysis by Mass Spectrometry

-

Cell Culture: Grow cells in a medium containing the ¹³C-labeled precursor (e.g., [U-¹³C]glucose) until isotopic steady state is reached.

-

Metabolite Extraction: Quench metabolism rapidly and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

-

Sample Preparation: For GC-MS analysis, metabolites are often derivatized to increase their volatility.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopologue distributions of ribose and other metabolites of interest.[2][22] High-resolution mass spectrometers are essential for resolving different isotopologues.[23][24]

NMR Spectroscopy for Structural Analysis

-

Sample Preparation: Prepare a highly concentrated and pure sample of the ¹³C-labeled carbohydrate and its binding partner (if applicable) in a suitable NMR buffer.

-

NMR Data Acquisition: Acquire a suite of NMR experiments, including 1D ¹³C spectra and 2D heteronuclear correlation spectra (e.g., HSQC, HMBC), to assign the resonances of the ¹³C-labeled molecule.[25][26]

-

Data Analysis: Analyze the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) to determine the three-dimensional structure and dynamics of the molecule.[25][26]

Data Presentation: Quantitative Insights

The quantitative data obtained from ¹³C-labeling experiments are often summarized in tables for clarity and comparison.

Table 1: Example Data from a ¹³C-MFA Study of the Pentose Phosphate Pathway

| Metabolic Flux | Control Cells (Flux relative to Glucose Uptake) | Treated Cells (Flux relative to Glucose Uptake) |

| Glycolysis | 0.85 ± 0.05 | 0.60 ± 0.04 |

| Oxidative PPP | 0.10 ± 0.02 | 0.30 ± 0.03 |

| Non-oxidative PPP | 0.05 ± 0.01 | 0.10 ± 0.02 |

Note: The data in this table are illustrative and do not represent results from a specific publication.

Future Outlook

The field of stable isotope labeling continues to evolve, with ongoing advancements in synthetic chemistry, analytical instrumentation, and computational modeling. The development of novel ¹³C-labeled ribofuranose derivatives with unique labeling patterns will enable even more sophisticated studies of cellular metabolism. Furthermore, the integration of ¹³C-MFA with other 'omics' technologies, such as transcriptomics and proteomics, will provide a more holistic understanding of cellular function in health and disease. The continued application of these powerful tools promises to accelerate the discovery of new therapeutic strategies for a wide range of human diseases.

References

- A Comparative Analysis of Adenine-13C5 and Other 13C-Labeled Nucleosides for Metabolic Research and Drug Development. (n.d.). Benchchem.

- NMR structure analysis of uniformly 13C-labeled carbohydrates. (n.d.). PubMed.

- Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (n.d.).

- Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry. (n.d.). Benchchem.

- Studying enzyme mechanism by 13C nuclear magnetic resonance. (n.d.). PubMed.

- Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (2024).

- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. (n.d.). PubMed Central.

- Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. (n.d.). PMC - NIH.

- Carbon-13 Nuclear Magnetic Resonance Spectroscopy of [1-13C] Enriched Monosaccharides. (n.d.). Signal.

- NMR structure analysis of uniformly 13C-labeled carbohydrates. (n.d.). Semantic Scholar.

- Studying Enzymes by In Vivo 13C Magnetic Resonance Spectroscopy. (n.d.). PMC - NIH.

- High-resolution 13C metabolic flux analysis. (n.d.). Springer Nature Experiments.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications.

- Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. (2004).

- Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5' - PubMed. (n.d.).

- 13C-NMR spectra of the product solutions of (A) [1-13 C]-glucose, (B)... (n.d.). ResearchGate.

- Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. (n.d.). PMC - NIH.

- A Comparative Guide to Metabolic Flux Analysis: Ribitol-3-13C vs. [U - Benchchem. (n.d.).

- Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life. (n.d.). MDPI.

- Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. (n.d.).

- 13C Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry.

- Overview of 13c Metabolic Flux Analysis. (n.d.). Creative Proteomics.

- D-Ribose-13C-4. (n.d.). Stable Isotope - MedchemExpress.com.

- Chemical Synthesis of 13C and 15N Labeled Nucleosides. (2025). Request PDF - ResearchGate.

- Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues. (n.d.). PubMed.

- 13C labeling experiments at metabolic nonstationary conditions: An exploratory study. (n.d.). PMC - PubMed Central.

- 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology.

- Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. (2012). PMC - PubMed Central.

- 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. (n.d.). PMC - PubMed Central.

- Average isotopolog composition of 13C-labelled ribose units in... (n.d.). ResearchGate.

- Isotope and assay for glycolysis and the pentose phosphate pathway. (n.d.). Google Patents.

- Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. (n.d.). American Physiological Society Journal.

- Production of [ 13 C 1-1]-ribose or [ 13 C 3-1,4,5]-ribose in the oxidative or non-oxidative PPP from [ 13 C 2-1,2]-glucose. (n.d.). ResearchGate.

- 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube.

- Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. (2017). NIH.

- Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023). bioRxiv.

- Assessing the pentose phosphate pathway using [2, 3‐ 13 C 2 ]glucose. (n.d.). ResearchGate.

- Kinetic isotope effects of RuBisCO. (n.d.). Wikipedia.

- Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). DASH (Harvard).

- Novel uses of isotope effects to elucidate enzyme reaction mechanisms. (2025). INIS-IAEA.

- Publication: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. (n.d.). Harvard DASH.

- Profiling the metabolism of human cells by deep 13C labeling. (n.d.). PMC - PubMed Central - NIH.

- 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. (2021). bioRxiv.

- 13 C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. (n.d.).

- Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. (n.d.). AIR Unimi.

- Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PubMed Central.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 13. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studying enzyme mechanism by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic isotope effects of RuBisCO - Wikipedia [en.wikipedia.org]

- 18. dash.harvard.edu [dash.harvard.edu]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 22. Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NMR structure analysis of uniformly 13C-labeled carbohydrates | Semantic Scholar [semanticscholar.org]

The Strategic Role of ¹³C-Labeled 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in Modern Nucleoside Synthesis: A Technical Guide

Abstract

The precise construction of nucleoside analogues remains a cornerstone of therapeutic drug development, particularly in the fields of virology and oncology. The glycosylation step, where a sugar moiety is coupled to a nucleobase, is a critical juncture that dictates the stereochemistry and ultimate biological activity of the final product. This guide provides an in-depth technical analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, a pivotal glycosyl donor, with a specific focus on its ¹³C-labeled variant. We will explore the mechanistic underpinnings of its function in the renowned Vorbrüggen glycosylation, the critical role of its protecting groups in ensuring stereochemical fidelity, and the profound utility of the ¹³C isotope label in elucidating reaction mechanisms, tracking metabolic pathways, and accelerating drug development through advanced analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this essential synthetic intermediate.

Introduction: The Centrality of a Well-Designed Glycosyl Donor

The biological function of nucleosides is intrinsically linked to their structure, particularly the β-configuration of the N-glycosidic bond. The synthesis of nucleoside analogues, therefore, demands a robust and stereocontrolled method for attaching a ribose or deoxyribose sugar to a heterocyclic base. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose has emerged as a preeminent precursor in this endeavor.[1][2] Its crystalline stability, well-defined reactivity, and the strategic placement of its protecting groups make it an ideal glycosyl donor.

The introduction of a stable isotope, such as Carbon-13 (¹³C), into this framework elevates its utility from a simple building block to a powerful analytical probe. The ¹³C label provides a non-radioactive tracer that can be precisely monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4] This allows for intricate studies of reaction kinetics, the elucidation of metabolic fate in biological systems, and the quantification of drug candidates in pharmacokinetic analyses.[2][5] This guide will dissect the multifaceted role of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C, demonstrating its indispensable value in modern medicinal chemistry.

The Mechanism of Action in Vorbrüggen Glycosylation

The most prevalent and reliable method for synthesizing ribonucleosides using this donor is the silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[1][6] This process involves the coupling of the protected ribose derivative with a silylated nucleobase in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄).[7][8]

The reaction proceeds through a meticulously controlled, multi-step mechanism:

-

Activation of the Glycosyl Donor : The Lewis acid coordinates to the oxygen of the anomeric 1-O-acetyl group, facilitating its departure and promoting the formation of a key intermediate.

-

Anchimeric Assistance and Formation of the Benzoxonium Ion : This is the cornerstone of the reaction's stereoselectivity. The carbonyl oxygen of the adjacent 2-O-benzoyl group acts as an intramolecular nucleophile, attacking the anomeric carbon (C1').[9][10] This "neighboring group participation" results in the formation of a bicyclic benzoxonium ion. This intermediate effectively shields the α-face of the ribose ring.

-

Nucleophilic Attack : The silylated nucleobase, being a soft nucleophile, then attacks the anomeric carbon. Due to the steric hindrance imposed by the benzoxonium ion on the α-face, the nucleobase is forced to attack from the opposite, unhindered β-face.[1][11]

-

Formation of the β-Nucleoside : This stereospecific attack results exclusively in the formation of the desired β-anomer, a critical feature for biological activity. The benzoyl group at the 2' position subsequently migrates back to the 2'-hydroxyl oxygen.

The causality is clear: the choice of the benzoyl protecting group at the C2' position is not arbitrary. It is a deliberate design element that leverages anchimeric assistance to enforce the correct stereochemical outcome, making the protocol a self-validating system for producing β-nucleosides.[7]

Caption: Mechanism of Vorbrüggen glycosylation with anchimeric assistance.

The Significance of the ¹³C Label: From Mechanism to Metabolism

The incorporation of a ¹³C atom at a specific position within the ribose ring transforms the molecule into a high-precision analytical tool. The synthesis of these labeled precursors typically involves sophisticated chemi-enzymic methods starting from simpler ¹³C-labeled materials.[3][12]

Mechanistic Elucidation with NMR Spectroscopy

While the general mechanism of the Vorbrüggen reaction is well-understood, specific substrate-catalyst interactions or unexpected side reactions can be investigated with unparalleled detail using the ¹³C label.

-

Reaction Monitoring : ¹³C NMR allows for the direct observation of the starting material, key intermediates, and the final product in the reaction mixture, all distinguishable by their unique chemical shifts.[13][14] This provides real-time kinetic data and can help identify transient or unexpected species.

-

Structural Confirmation : The coupling patterns (¹³C-¹H, ¹³C-¹³C) in the final product provide unambiguous confirmation of the newly formed C-N bond and the stereochemistry at the anomeric center.[4]

Metabolic Tracing and Pharmacokinetic (PK) Studies

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. ¹³C-labeled nucleosides are invaluable in these studies.[5][15]

-

Metabolite Identification : When a ¹³C-labeled drug is administered, its journey through a biological system can be tracked. Mass spectrometry can easily distinguish the drug and its metabolites from the endogenous biological matrix by the +1 mass unit shift of the ¹³C isotope. This aids in identifying how the body modifies the nucleoside analogue, which is crucial for understanding its efficacy and potential toxicity.[2]

-

Quantitative Analysis : The ¹³C-labeled compound can serve as an ideal internal standard for quantitative LC-MS assays.[16] Since its chemical and physical properties are nearly identical to the unlabeled drug, it co-elutes and ionizes similarly, leading to highly accurate quantification in complex biological fluids like plasma or urine.[17][18]

Caption: Workflow from synthesis to application of the ¹³C-labeled nucleoside.

Experimental Protocol: Stereoselective Synthesis of a ¹³C-Labeled β-Ribonucleoside

This protocol outlines a general, self-validating procedure for the synthesis of a protected ¹³C-labeled nucleoside via the Vorbrüggen reaction.

Objective: To couple 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-[¹³C]ₙ with a silylated nucleobase (e.g., Uracil) to stereoselectively form the corresponding β-nucleoside.

Materials:

| Reagent | M.W. | Role | Purity/Notes |

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-[¹³C]ₙ | ~505.49 | Glycosyl Donor | Anhydrous |

| Uracil (or other nucleobase) | 112.09 | Nucleobase | Dried under vacuum |

| Hexamethyldisilazane (HMDS) | 161.40 | Silylating Agent | Anhydrous |

| Ammonium Sulfate ((NH₄)₂SO₄) | 132.14 | Catalyst for silylation | Anhydrous |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | Lewis Acid Catalyst | Anhydrous, handle under inert atmosphere |

| Dichloroethane (DCE) or Acetonitrile | 98.96 | Solvent | Anhydrous, <50 ppm H₂O |

| Saturated Sodium Bicarbonate (NaHCO₃) | aq. | Quenching Agent | |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |

Methodology:

Part A: Silylation of the Nucleobase

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nucleobase (e.g., Uracil, 1.0 eq) and a catalytic amount of ammonium sulfate.

-

Add hexamethyldisilazane (HMDS, ~3.0 eq) and reflux the suspension under an inert atmosphere (N₂ or Ar) until the mixture becomes a clear, homogeneous solution (typically 2-4 hours). This indicates the formation of the bis-silylated nucleobase.

-

Remove the excess HMDS under reduced pressure to yield the silylated base as an oil or solid, which is used directly in the next step. Expertise Insight: Ensuring complete silylation is critical for solubility and nucleophilicity. A clear solution is the primary indicator of reaction completion.[6]

Part B: The Glycosylation Reaction 4. In a separate flame-dried flask under an inert atmosphere, dissolve the 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-[¹³C]ₙ (1.1 eq) in anhydrous dichloroethane (DCE). 5. Add the prepared silylated nucleobase (from Part A, 1.0 eq) dissolved in anhydrous DCE to the ribose solution. 6. Cool the mixture to 0 °C in an ice bath. 7. Slowly add TMSOTf (1.2 eq) dropwise via syringe. The reaction is often exothermic. Maintain the temperature at 0 °C during addition and then allow it to warm to room temperature. 8. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹³C NMR until the starting ribose derivative is consumed (typically 2-16 hours).[19]

Part C: Work-up and Purification 9. Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous sodium bicarbonate solution until effervescence ceases. 10. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. 11. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the resulting crude product by silica gel column chromatography to yield the protected ¹³C-labeled β-nucleoside.

Part D: Deprotection 14. Dissolve the purified protected nucleoside in anhydrous methanol and cool to 0 °C. 15. Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in methanol. 16. Seal the vessel and stir at room temperature until deprotection is complete (monitored by TLC). 17. Concentrate the reaction mixture and purify by chromatography or recrystallization to obtain the final ¹³C-labeled nucleoside.

Conclusion

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose-¹³C is far more than a simple precursor; it is a strategically designed tool for the precise and controlled synthesis of nucleoside analogues. The benzoyl protecting groups provide the critical anchimeric assistance required for stereospecific formation of the β-anomer, a foundational requirement for biological activity. The integrated ¹³C label provides an analytical handle of immense power, enabling detailed mechanistic investigation, metabolic pathway tracing, and accurate quantification for pharmacokinetic studies. For research scientists and drug development professionals, a thorough understanding of this reagent's mechanistic function and analytical applications is essential for the efficient and intelligent design of the next generation of nucleoside-based therapeutics.

References

- Sergeyev, I., Day, L., Goldbourt, A., & McDermott, A. (2011). Chemical shifts for the unusual DNA structure in Pf1 bacteriophage from dynamic-nuclear-polarization-enhanced solid-state NMR spectroscopy. Journal of the American Chemical Society.

- Wenter, P., Reymond, L., Auweter, S. D., Allain, F. H. T., & Pitsch, S. (n.d.).

- Ebrahimi, M., Rossi, P., & Harbison, G. (2001). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. Journal of Magnetic Resonance.

- Crossey, K., Cunningham, R. N., Redpath, P., & Migaud, M. E. (n.d.). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances.

- Wikipedia. (n.d.). Synthesis of nucleosides.

- ResearchGate. (n.d.). Synthesis of 2'-O-β-D-ribofuranosyl nucleosides.

- Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

- LUCIS. (2006). Synthesis of the stable isotope labeled antiviral nucleoside analog [8-13C-7,9-15N2]-ganciclovir.

- PubMed. (n.d.). Comparative pharmacokinetics of antiviral nucleoside analogues.

- American Society for Microbiology. (n.d.). Pharmacokinetics of the Antiviral Agent β-l-3′-Fluoro-2′,3′-Didehydro-2′,3′-Dideoxycytidine in Rhesus Monkeys.

- Oxford Academic. (n.d.). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR.

- American Society for Microbiology. (n.d.). Pharmacology and Pharmacokinetics of the Antiviral Agent β-d-2′,3′-Dideoxy-3′-Oxa-5-Fluorocytidine in Cells and Rhesus Monkeys.

- ResearchGate. (n.d.). Efficient Synthesis of D-(5-13C)Ribose from D-Ribose and Its Conversion into (5′-13C)Nucleosides.

- ResearchGate. (n.d.). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?.

- ACS Publications. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose.

- Dalal Institute. (n.d.). Anchimeric Assistance.

- PubMed Central. (n.d.). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs.

- National Center for Biotechnology Information. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction.

- National Center for Biotechnology Information. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose.

- eScholarship@McGill. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors.

- PubMed Central. (n.d.). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes.

- PubMed Central. (n.d.). 13C Direct Detected NMR for Challenging Systems.

- Royal Society of Chemistry. (n.d.). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system.

- Chemistry LibreTexts. (2019). 30.4: Anchimeric Assistance.

- Semantic Scholar. (n.d.). Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides.

- Biblioteka Nauki. (n.d.). Some recent trends and progress in nucleoside synthesis.

- PubMed Central. (n.d.). Oligonucleotide Catabolism-Derived Gluconucleosides in Caenorhabditis elegans.